5-Amino-1-(2-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a nitrogen-containing heterocyclic compound that belongs to the class of tetrahydropyrimidinediones. This compound features a tetrahydropyrimidine ring system with amino and hydroxyl functional groups, which contribute to its chemical reactivity and potential biological activities. The compound is identified by the CAS number 1342085-11-3 and has a molecular formula of C_7H_{11}N_3O_3.
This compound can be synthesized through various chemical methods and is commercially available from chemical suppliers such as Enamine and Ambeed. It is often utilized in research settings for its potential applications in medicinal chemistry.
5-Amino-1-(2-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is classified as a pyrimidinedione derivative. Its structure includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
The synthesis of 5-Amino-1-(2-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the following methods:
The synthesis may require specific conditions such as temperature control, pH adjustments, and the use of solvents to facilitate the reactions. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are often used to monitor the progress of the reaction and confirm the structure of the final product.
The molecular structure of 5-Amino-1-(2-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione features:
The InChI key for this compound is provided for database searches: InChI=1S/C7H11N3O3/c8-5(9)6(10)11-7(12)13-4(6)3(2)1/h5-6H,1-4H2,(H2,8,9)(H,10,11).
The molecular weight of this compound is approximately 185.18 g/mol. It exhibits distinct spectral characteristics that can be analyzed using ultraviolet-visible spectroscopy and infrared spectroscopy.
5-Amino-1-(2-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can participate in various chemical reactions due to its functional groups:
These reactions are typically carried out under controlled conditions to optimize yield and selectivity. Reaction kinetics and mechanisms can be studied using techniques like high-performance liquid chromatography.
The mechanism of action for 5-Amino-1-(2-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione may involve:
Further studies are required to elucidate specific biological pathways affected by this compound. Research into its pharmacodynamics may reveal potential therapeutic applications.
Characterization techniques such as mass spectrometry provide insights into its purity and structural integrity.
5-Amino-1-(2-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has potential applications in various fields:
Research continues to explore its full potential in therapeutic applications and its role in drug development processes.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: